molecular formula C8H8N2O3S B549257 Zonisamide CAS No. 68291-97-4

Zonisamide

Número de catálogo: B549257
Número CAS: 68291-97-4
Peso molecular: 212.23 g/mol
Clave InChI: UBQNRHZMVUUOMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Zonisamide is a sulfonamide-derived antiepileptic drug (AED) first approved in Japan in 1989 for partial and generalized seizures . Its chemical structure (1,2-benzisoxazole-3-methanesulfonamide) confers a broad mechanism of action, including:

  • Voltage-gated sodium channel blockade (primary mechanism)
  • T-type calcium channel inhibition
  • Modulation of GABA and glutamate neurotransmission

Clinical trials demonstrated its efficacy as monotherapy and adjunctive therapy, with >50% seizure reduction in refractory partial seizures . Common adverse effects (AEs) include drowsiness, ataxia, and anorexia . Over 2 million patient-years of global exposure underscore its established safety profile .

Métodos De Preparación

Historical Context and Early Synthetic Challenges

Initial Synthesis Routes

The original zonisamide synthesis, developed by Uno et al. in 1979, involved a multi-step sequence starting from 4-hydroxycoumarin. The Posner reaction converted this precursor to 1,2-benzisoxazole-3-acetic acid (BOA) using hydroxylamine hydrochloride and sodium methoxide in methanol . However, this method faced critical limitations:

  • Sodium metal hazards : Exothermic reactions with methanol posed explosion risks at industrial scales .

  • Side product formation : Approximately 30% of reactions produced O-hydroxy-acetophenone-oxime, necessitating costly purification .

  • Low overall yield : The bromination-decarboxylation-sulfonation sequence yielded only 44% this compound .

Modern Synthetic Approaches

Halogenation-Free Sulfonation (US20060084814A1)

This 2005 patent eliminated sodium metal and bromine, achieving a safer three-step process:

Step 1: BOA Synthesis
4-Hydroxycoumarin reacts with hydroxylamine hydrochloride in ethanol using sodium acetate as a base, producing BOA in 85% yield . Key improvements include:

  • Solvent optimization : Ethanol reduces side reactions compared to methanol .

  • Base substitution : Sodium acetate replaces pyridine, lowering toxicity .

Step 2: In-Situ BOS Formation
BOA undergoes chlorosulfonation with ClSO₃H in dichloroethane/dioxane (1:3 v/v) at 60°C, directly generating 1,2-benzisoxazole-3-methanesulfonic acid (BOS) without isolating intermediates .

Step 3: this compound Assembly
BOS reacts with POCl₃ in toluene (100–105°C, 2 hr), followed by ammonia gas quench in ethyl acetate at 0–20°C. This yields 450 g this compound per 600 g BOS (76% yield, 99.95% purity) .

Advantages :

  • No sodium intermediates : Eliminates explosion risks .

  • Single-pot reactions : Reduces processing time by 40% .

Crystalline Intermediate Protocol (US7375233B2)

The 2005 patent introduced a novel crystalline anhydrous BOS form, enhancing process control:

Key Innovations :

  • Crystallization control : Adding anti-solvents (toluene/heptane) to BOS reaction mixtures induces crystallization, yielding XRPD-verified anhydrous BOS (Figure 1) .

  • Chlorination optimization : BOS reacts with PCl₅ in dichloromethane at 25°C, achieving 98% conversion to 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) .

  • Low-temperature amidation : BOS-Cl reacts with NH₃ in ethyl acetate at −10°C, minimizing hydrolysis and yielding 99.8% pure this compound .

Comparative Data :

ParameterUS20060084814A1 US7375233B2
BOS IsolationIn-situCrystalline
Chlorination AgentPOCl₃PCl₅
Reaction Temperature100–105°C25°C
Final Purity99.95%99.8%
Total Yield76%82%

Critical Intermediates and Their Roles

1,2-Benzisoxazole-3-Acetic Acid (BOA)

BOA serves as the linchpin intermediate. Modern syntheses use ethanol reflux (78°C) with hydroxylamine hydrochloride and sodium acetate, achieving 85% yield versus 60% in older methanol-based methods .

1,2-Benzisoxazole-3-Methanesulfonic Acid (BOS)

The isolation of crystalline BOS (US7375233B2) marked a breakthrough. XRPD analysis confirmed a monoclinic crystal system with distinct peaks at 2θ = 12.4°, 18.7°, and 25.3°, ensuring batch consistency .

Process Optimization Strategies

Solvent Selection

  • Chlorosulfonation : Dichloroethane/dioxane mixtures (1:3 v/v) improve ClSO₃H miscibility, reducing reaction time from 8 hr to 3 hr .

  • Amidation : Ethyl acetate’s low polarity (−0.3 Hansen parameter) minimizes sulfonyl chloride hydrolysis, increasing yield by 12% .

Temperature Control

Maintaining amidation at −10°C prevents NH₃ volatilization and suppresses byproducts like sulfonic acid esters .

Analytical Characterization

Modern quality control employs:

  • TLC Monitoring : Hexane/ethyl acetate (3:7) resolves this compound (Rf = 0.62) from BOA (Rf = 0.35) .

  • IR Spectroscopy : Key bands at 1345 cm⁻¹ (S=O) and 1590 cm⁻¹ (C=N) confirm structural integrity .

  • XRPD : Ensures crystalline BOS consistency across batches .

Análisis De Reacciones Químicas

Table 1: Key Synthetic Reactions

StepReactantsConditionsProductsYieldSource
SulfonationBOA + ClSO₃HHalogenated solvent, 0–5°CBOS85–90%
HalogenationBOS + PCl₃/PCl₅Toluene, reflux (100–105°C)BOS-Cl76%
AmidationBOS-Cl + NH₃Ethyl acetate, 0–25°CThis compound99.95% purity

Metabolic Reactions and Biotransformation

This compound undergoes extensive hepatic metabolism via reductive cleavage (CYP3A4-mediated) and acetylation (N-acetyl-transferases) .

2.1. Primary Metabolic Pathways

  • Reduction : Cleavage of the benzisoxazole ring by CYP3A4 forms 2-sulfamoylacetylphenol (SMAP) .
  • Acetylation : N-acetylation produces N-acetyl this compound .
  • Conjugation : SMAP is glucuronidated via UGT enzymes .

Table 2: Metabolic Pathways and Excretion

MetaboliteEnzymeExcretion RouteProportionPharmacological Activity
This compoundRenal (unchanged)35%Active
N-Acetyl this compoundNATRenal15%Inactive
SMAP-glucuronideUGTRenal50%Inactive

Degradation and Stability

This compound is stable under standard storage conditions but degrades under thermal stress or hydrolytic conditions :

  • Thermal decomposition : Heating above 200°C leads to sulfonamide breakdown, releasing SO₂ and NH₃ .
  • Hydrolysis : The sulfamoyl group hydrolyzes in strong acidic/basic conditions, forming benzoisoxazole derivatives .

Table 3: Degradation Products

ConditionDegradation PathwayProducts
Acidic (pH < 3)Hydrolysis of sulfonamide3-Methyl-1,2-benzisoxazole + H₂SO₄
Basic (pH > 10)Ring-opening2-Hydroxyacetophenone sulfonamide
High temperature (>200°C)Thermal decompositionSO₂, NH₃, CO₂

Reaction with Functional Groups

  • Sulfonamide reactivity : this compound’s sulfamoyl group participates in nucleophilic substitutions (e.g., with alkyl halides) .
  • Benzisoxazole ring : Susceptible to reductive cleavage by strong reducing agents (e.g., LiAlH₄) .

Analytical Characterization

  • XRD : BOS-Na (Form I) shows peaks at 5.3°, 16.6°, 21.3°, and 26.7° 2θ .
  • FTIR : Key bands at 3604 cm⁻¹ (N–H stretch), 1065 cm⁻¹ (S=O), and 696 cm⁻¹ (C–S) .

Aplicaciones Científicas De Investigación

Epilepsy Treatment

Zonisamide is primarily indicated for the management of partial seizures in adults and children. Clinical trials have demonstrated its efficacy as both monotherapy and adjunctive therapy:

  • In a multicenter randomized controlled trial (RCT), this compound was compared to carbamazepine in newly diagnosed partial epilepsy patients. Results indicated that 79.4% of patients on this compound achieved seizure freedom for 26 weeks compared to 83.7% on carbamazepine .
StudyDesignPatientsInterventionDurationResults
Baulac et al., 2012Phase 3 RCT583 adults with partial seizuresThis compound 200–500 mg/day vs Carbamazepine 400–1200 mg/day26–78 weeksSeizure-free at 26 weeks: this compound 79.4%, Carbamazepine 83.7%

Parkinson's Disease Management

This compound has been investigated for its potential benefits in patients with Parkinson's disease, particularly those experiencing motor fluctuations:

  • A phase 3 trial demonstrated that this compound significantly improved motor symptoms in advanced Parkinson's disease patients who were already on L-dopa therapy but had poor response .
StudyDesignPatientsInterventionDurationResults
Murata et al., 2015Phase 3 RCTPatients with advanced Parkinson's diseaseThis compound (25 or 50 mg/day) vs Placebo12 weeksSignificant improvement in UPDRS-III scores

Dementia with Lewy Bodies

Recent studies suggest that this compound may also be effective in treating motor symptoms associated with dementia with Lewy bodies:

  • In clinical trials, this compound improved parkinsonian symptoms without adversely affecting cognitive function as measured by the Mini-Mental State Examination .

Safety and Tolerability

This compound is generally well tolerated, with common side effects including somnolence, dizziness, and decreased appetite. Serious adverse events are rare and comparable to placebo groups .

Mecanismo De Acción

El mecanismo preciso por el cual la zonisamida ejerce sus efectos anticonvulsivos no se comprende completamente. Se cree que implica múltiples vías:

Compuestos similares:

Comparación:

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Mechanism of Action Comparison

Drug Mechanism of Action Key Differentiators
Zonisamide Sodium/T-type calcium channel blockade; GABA modulation; weak CA inhibition Dual ion channel targeting with MAO-B inhibition (IC50: ~25 μM)
Carbamazepine Sodium channel blockade; inhibits glutamate release No calcium channel or MAO-B effects; higher risk of hyponatremia
Topiramate Sodium channel blockade; AMPA/kainate receptor inhibition; strong CA inhibition Higher CA inhibition potency (linked to metabolic acidosis)
Levetiracetam SV2A synaptic vesicle protein modulation No ion channel effects; distinct AE profile (agitation, psychosis)
Lamotrigine Sodium channel blockade; inhibits glutamate release Slow titration required due to rash risk; no MAO-B interaction
Lacosamide Selective enhancement of sodium channel slow inactivation No calcium channel or MAO-B effects; lower cognitive AEs

Efficacy in Seizure Control

  • This compound vs. Carbamazepine : In a double-blind trial, this compound showed equivalent efficacy to carbamazepine in partial seizures (response rate: 62% vs. 58%) but with fewer severe AEs (e.g., hyponatremia) .
  • This compound vs. Topiramate : Both reduced seizure frequency by ~40–50% in refractory epilepsy, but topiramate’s stronger CA inhibition correlates with higher metabolic acidosis rates (2–5% vs. <1% for this compound) .
  • This compound vs. Levetiracetam : this compound’s dual ion channel targeting may benefit patients with calcium channel-mediated seizures, whereas levetiracetam is preferred in patients with psychiatric comorbidities .

Structural and Pharmacokinetic Comparisons

  • Carbonic Anhydrase (CA) Inhibitors : this compound’s sulfonamide group shares structural similarities with acetazolamide , but its CA inhibition is 100-fold weaker, minimizing acid-base disturbances .
  • MAO-B Inhibitors : this compound’s binding to MAO-B overlaps with isatin (Ki: 3.8 μM) but lacks direct flavin interactions, unlike selegiline .
  • Metabolism : this compound undergoes hepatic acetylation and glucuronidation (32.8% excreted unchanged), contrasting with phenytoin ’s oxidative metabolism (high drug interaction risk) .

Key Research Findings

  • Neuroprotection : this compound attenuates MPTP-induced dopamine neuron loss in PD models via MAO-B inhibition, a mechanism absent in levetiracetam or lamotrigine .
  • Psychiatric Utility : In bipolar mania, this compound showed 33% response rates (vs. 25–40% for carbamazepine ) with fewer hematologic AEs .

Actividad Biológica

Zonisamide is an antiepileptic drug (AED) with a unique chemical structure and a diverse range of biological activities. Originally developed for the treatment of epilepsy, recent studies have highlighted its multifaceted mechanisms of action and potential therapeutic applications beyond seizure control. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological mechanisms, clinical efficacy, and case studies demonstrating its effects.

Chemical Structure and Pharmacokinetics

This compound is a benzisoxazole derivative characterized by its ability to modulate neuronal excitability. Its pharmacokinetic profile indicates rapid absorption, with peak plasma concentrations typically reached within 2 to 4 hours after oral administration. The drug exhibits an oral bioavailability of over 90%, which remains unaffected by food intake, although food may delay the time to peak concentration slightly . The half-life of this compound is approximately 60 hours, allowing for once-daily dosing in many patients .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability≥90%
Time to Peak Concentration2-4 hours
Half-life~60 hours
Steady State Achievement~14 days

This compound exhibits multiple mechanisms that contribute to its antiepileptic effects:

  • Sodium Channel Blockade : this compound inhibits voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the spread of seizure activity .
  • Calcium Channel Modulation : It also inhibits T-type calcium channels, which is particularly effective against absence seizures .
  • GABAergic Activity : this compound enhances the release of gamma-aminobutyric acid (GABA) while inhibiting presynaptic glutamate release, thereby promoting inhibitory neurotransmission .
  • Carbonic Anhydrase Inhibition : Although it acts as a carbonic anhydrase inhibitor, this mechanism does not appear to significantly contribute to its antiseizure effects .

Neuroprotective Properties

Recent research has indicated that this compound possesses neuroprotective properties that extend beyond its use as an AED. Studies have shown that this compound can scavenge free radicals and protect against oxidative stress in neuronal cells, which may be beneficial in neurodegenerative conditions .

Case Study: Neuroprotection in Ischemic Models

In animal models of ischemic stroke, this compound has demonstrated the ability to reduce infarction size and neuronal damage when administered post-injury. This suggests potential applications in treating conditions characterized by neuronal injury beyond epilepsy .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy in treating different types of seizures:

  • Focal Seizures : Clinical trials have confirmed that this compound is effective as an adjunctive therapy for focal-onset seizures in adults and children .
  • Generalized Seizures : It has shown efficacy in managing generalized tonic-clonic seizures and myoclonic seizures, making it a versatile option in epilepsy management .

Table 2: Summary of Clinical Findings on this compound

Study TypeFindings
Focal SeizuresEffective as adjunct therapy
Generalized SeizuresEffective for tonic-clonic and myoclonic seizures
Neuroprotection StudiesReduced infarction size in ischemic models

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating zonisamide's dual mechanisms of action in preclinical models?

this compound’s antiepileptic effects involve sodium and calcium channel blockade, carbonic anhydrase inhibition, and dopaminergic/serotonergic modulation . To isolate these mechanisms, use in vitro electrophysiological assays (e.g., patch-clamp studies on hippocampal neurons) paired with selective receptor antagonists. For in vivo models, employ genetic knockouts or pharmacological inhibitors to dissect contributions of individual pathways in seizure suppression .

Q. How should dosing regimens be calibrated in rodent studies to mirror clinically relevant this compound exposure?

Human-equivalent doses (HED) can be extrapolated using body surface area normalization. For example, a 300 mg/day human dose (5 mg/kg for a 60 kg adult) translates to 50 mg/kg/day in mice . Monitor plasma concentrations via HPLC to ensure alignment with therapeutic ranges (10–40 µg/mL) observed in clinical trials .

Q. What are the most frequently reported adverse events (AEs) in this compound clinical trials, and how are they quantified?

Common AEs include somnolence (RR = 1.83), ataxia (RR = 3.77), and anorexia (RR = 2.71), derived from meta-analyses of RCTs using risk ratios (99% CI) . Standardized tools like the Unified Myoclonus Rating Scale (UMRS) and Clinical Global Impression (CGI) scales are critical for consistent AE reporting .

Advanced Research Questions

Q. How can conflicting data on this compound-associated weight loss be reconciled between RCTs and observational studies?

RCTs report modest weight loss (5–9% over 16–32 weeks) in obesity trials , while real-world FAERS data highlight higher incidence in epilepsy cohorts. This discrepancy may arise from differences in population BMI baselines, comorbid metabolic conditions, or dose titration protocols. Stratify analyses by baseline weight and use mixed-effects models to adjust for confounding variables .

Q. What methodological considerations are critical when designing non-inferiority trials comparing this compound to first-line antiepileptics?

Key factors include:

  • Defining non-inferiority margins (e.g., ≤15% difference in seizure frequency reduction) based on historical placebo-controlled data .
  • Ensuring assay sensitivity by validating the efficacy of the active comparator (e.g., carbamazepine) in the study population.
  • Pre-specifying intention-to-treat (ITT) and per-protocol analyses to address attrition bias .

Q. How do this compound’s pharmacokinetic interactions influence its utility in polypharmacy-resistant epilepsy?

this compound exhibits minimal hepatic metabolism (CYP3A4/2C19), reducing drug-drug interaction risks. However, enzyme-inducing agents (e.g., phenytoin) lower this compound’s half-life (from 63 to 27–38 hrs). Use population pharmacokinetic modeling to adjust dosing in patients on enzyme-inducing regimens .

Q. What statistical approaches resolve contradictions in this compound’s AE profile between meta-analyses and real-world pharmacovigilance data?

Apply disproportionality analysis (e.g., reporting odds ratios, ROR) to FAERS data to detect safety signals (e.g., ROR > 2 for nephrolithiasis). Contrast with RCT meta-analyses using GRADE criteria to assess evidence quality. Sensitivity analyses should address underreporting in real-world datasets .

Q. How can this compound’s efficacy in myoclonus-dystonia inform translational research on movement disorders?

In a double-blind crossover trial, this compound reduced UMRS action myoclonus scores by −5 points (95% CI: −9.25 to −1.44; p = 0.003) . Mechanistic studies should explore its modulation of thalamocortical hyperexcitability via T-type calcium channel inhibition in in vivo dystonia models.

Q. Methodological Guidance

  • Systematic Reviews : Use PRISMA guidelines to synthesize this compound RCTs. Differentiate between add-on and monotherapy studies, and apply meta-regression to explore dose-response relationships .
  • Safety Data Harmonization : Cross-reference FAERS data with preclinical toxicology reports (e.g., acute oral toxicity LD50 = 774 mg/kg in rats) to assess clinical relevance .
  • Translational Gaps : Prioritize studies on this compound’s long-term neurocognitive effects, as current evidence is limited to short-term trials .

Propiedades

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQNRHZMVUUOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046023
Record name Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4), Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid., In water, 0.80 mg/L, temp not specified, 2.09e+00 g/L
Record name SID49666067
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Zonisamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White needles from ethyl acetate

CAS No.

68291-97-4
Record name Zonisamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68291-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zonisamide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068291974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zonisamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zonisamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisoxazole-3-methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZONISAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459384H98V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

161-163 °C, 160-163 °C, 161 - 163 °C
Record name Zonisamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00909
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZONISAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7293
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Zonisamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 250 ml three necked flask, equipped with mechanical stirrer, Dean-Stark trap and condenser, was charged with 1,2-benzisoxazole-3-methanesulfonic acid methyl ester (10 grams, 0.044 mole, obtained from a commercial vendor) and toluene (100 ml). The suspension was heated to reflux while azeotropic distillation of water was performed, during 2 hours. The mixture was thereafter cooled under nitrogen atmosphere to 10° C. and DMF (0.36 ml, 0.0044 mole, 0.1 molar equivalent) was added to the mixture. Oxalyl chloride (4.1 ml, 0.047 mole, 1.07 molar equivalent) was then added drop-wise at 10-15° C. during 30 minutes and the reaction mixture was heated to 40° C. and was kept at this temperature for 4 hours. Ammonia (gas) (3.0 grams, 4 molar equivalents) was then bubbled into the reaction mixture at 10-18° C. during 2 hours and the reaction mixture was kept at ambient temperature overnight. The obtained precipitate was collected by filtration and slurried in 25% ammonium hydroxide (40 ml) at ambient temperature for 2 hours. The obtained solid was collected by filtration, washed with water and dried under reduced pressure at 50° C., overnight to obtain crude zonisamide (7.4 grams, 80.4% yield) having a purity of 98.7%, as determined by HPLC.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Name
1,2-benzisoxazole-3-methanesulfonic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.36 mL
Type
reactant
Reaction Step Four
Quantity
4.1 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
80.4%

Synthesis routes and methods II

Procedure details

1,2-Benzisoxazole-3-methanesulfonic acid (1) (20.0 g, 93.8 mmol) was mixed with acetonitrile (60 mL) and heated to reflux. The clear solution was cooled to 65° C. and phosphorous oxychloride (5.7 mL; 62.3 mmol) was added. The mixture was heated to reflux for 10 hours and then cooled to room temperature. Ethyl acetate (100 mL) was added and the mixture was filtered through CELITE™, which was subsequently washed with ethyl acetate (40 mL). The filtrate was cooled in an ice bath and ammonia gas was bubbled through the solution for 1 hour. The mixture was concentrated and water (100 mL) was added. The mixture was heated to reflux and cooled. It was concentrated, cooled in an ice-bath and filtered to yield crude zonisamide. Purification was achieved by recrystallization from iso-propanol/water. The yield of purified product was 78.8%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zonisamide
Reactant of Route 2
Zonisamide
Reactant of Route 3
Zonisamide
Reactant of Route 4
Zonisamide
Reactant of Route 5
Zonisamide
Reactant of Route 6
Zonisamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.